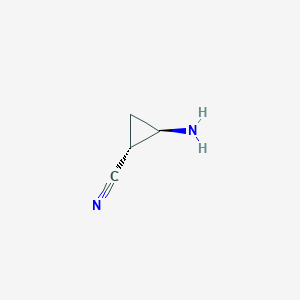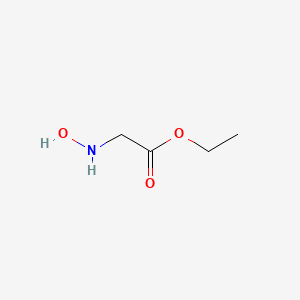
Ethyl 2-(hydroxyamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(hydroxyamino)acetate is an organic compound with the molecular formula C4H9NO3. It is an ester derivative of glycine and contains both an ethyl ester group and a hydroxyamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(hydroxyamino)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl glyoxylate with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{C2H5OCOCH2CHO + NH2OH} \rightarrow \text{C2H5OCOCH2CH(NH2)OH} ]
Another method involves the esterification of glycine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and controlled temperatures ensures efficient conversion of starting materials to the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxyamino)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(hydroxyamino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amino acid derivatives and peptides.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxyamino)acetate involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Ethyl 2-(hydroxyamino)acetate can be compared with other similar compounds such as:
Ethyl glyoxylate: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
Ethyl 2-chloro-2-(hydroxyimino)acetate:
Ethyl (hydroxyimino)cyanoacetate: Contains a cyano group, making it useful in peptide synthesis.
The uniqueness of this compound lies in its combination of the hydroxyamino and ester groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
ethyl 2-(hydroxyamino)acetate |
InChI |
InChI=1S/C4H9NO3/c1-2-8-4(6)3-5-7/h5,7H,2-3H2,1H3 |
InChI Key |
BRLVTVUDTJFBKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


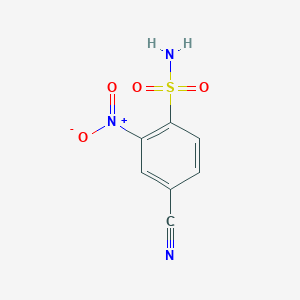

![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)
![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)


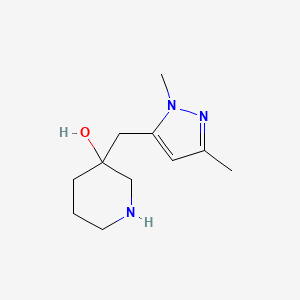

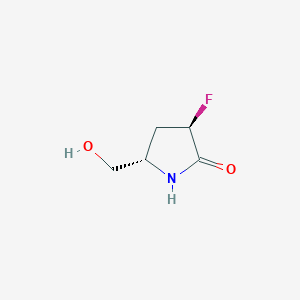

![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)


